Cas no 656811-62-0 (4-methanesulfonyl-2-oxobutanoic acid)

4-Methanesulfonyl-2-oxobutanoic acid is a versatile sulfonyl-containing keto acid derivative with applications in organic synthesis and pharmaceutical research. Its reactive α-keto acid and methanesulfonyl groups make it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry for protease inhibitor development. The compound's structural features enable selective modifications, facilitating the synthesis of biologically active compounds. It exhibits good stability under standard conditions, ensuring reliable handling and storage. The methanesulfonyl moiety enhances electrophilicity, promoting efficient nucleophilic substitution reactions. This compound is particularly useful in peptide mimetics and enzyme inhibitor design, offering researchers a robust building block for targeted molecular exploration.
4-methanesulfonyl-2-oxobutanoic acid structure
656811-62-0 structure
Product name:4-methanesulfonyl-2-oxobutanoic acid
CAS No:656811-62-0
MF:C5H8O5S
Molecular Weight:180.17902
MDL:MFCD30568274
CID:397612
PubChem ID:10352275

4-methanesulfonyl-2-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-(methylsulfonyl)-2-oxo-
    • 4-methylsulfonyl-2-oxobutanoic acid
    • 4-methanesulfonyl-2-oxobutanoic acid
    • SCHEMBL1470466
    • 656811-62-0
    • DTXSID40438505
    • EN300-1990632
    • MDL: MFCD30568274
    • インチ: InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)
    • InChIKey: SJPDBCUMFYDCLK-UHFFFAOYSA-N
    • SMILES: CS(=O)(=O)CCC(=O)C(=O)O

計算された属性

  • 精确分子量: 180.00924
  • 同位素质量: 180.00924453g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.9Ų
  • XLogP3: -1

じっけんとくせい

  • PSA: 88.51

4-methanesulfonyl-2-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1990632-0.25g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
0.25g
$801.0 2023-09-16
Enamine
EN300-1990632-0.1g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
0.1g
$767.0 2023-09-16
Enamine
EN300-1990632-5.0g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
5g
$2525.0 2023-05-26
Enamine
EN300-1990632-10.0g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
10g
$3746.0 2023-05-26
Enamine
EN300-1990632-0.5g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
0.5g
$836.0 2023-09-16
Enamine
EN300-1990632-2.5g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
2.5g
$1707.0 2023-09-16
Enamine
EN300-1990632-5g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
5g
$2525.0 2023-09-16
Enamine
EN300-1990632-0.05g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
0.05g
$732.0 2023-09-16
Enamine
EN300-1990632-1.0g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
1g
$871.0 2023-05-26
Enamine
EN300-1990632-1g
4-methanesulfonyl-2-oxobutanoic acid
656811-62-0
1g
$871.0 2023-09-16

4-methanesulfonyl-2-oxobutanoic acid 関連文献

4-methanesulfonyl-2-oxobutanoic acidに関する追加情報

Introduction to 4-methanesulfonyl-2-oxobutanoic acid (CAS No. 656811-62-0)

4-methanesulfonyl-2-oxobutanoic acid, with the chemical formula C6H9O5S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 656811-62-0, belongs to the class of sulfonyl-substituted carboxylic acids, a group known for their diverse biological activities and synthetic utility.

The structural framework of 4-methanesulfonyl-2-oxobutanoic acid consists of a butanoic acid backbone modified by the introduction of a methanesulfonyl group at the fourth carbon position. This structural feature imparts unique reactivity and functionality, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The presence of both carbonyl and sulfonyl groups enhances its interaction with biological targets, which is a critical factor in medicinal chemistry.

In recent years, the interest in 4-methanesulfonyl-2-oxobutanoic acid has been fueled by its emerging role in the synthesis of bioactive molecules. Researchers have been exploring its potential as a building block for more complex structures, particularly in the development of protease inhibitors and kinase modulators. The compound's ability to serve as a precursor for heterocyclic compounds has also been highlighted in several studies, demonstrating its versatility in synthetic chemistry.

One of the most compelling aspects of 4-methanesulfonyl-2-oxobutanoic acid is its applications in drug discovery. The sulfonyl group is well-known for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. By incorporating this moiety into drug candidates, scientists aim to enhance binding affinity and improve therapeutic efficacy. For instance, derivatives of 4-methanesulfonyl-2-oxobutanoic acid have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The synthesis of 4-methanesulfonyl-2-oxobutanoic acid itself is an area of active research. Traditional methods involve multi-step reactions starting from readily available precursors like butyric acid or malonic esters. However, recent advancements have focused on developing more efficient and sustainable synthetic routes. These include catalytic processes that minimize waste and energy consumption, aligning with the growing emphasis on green chemistry principles.

From a biochemical perspective, 4-methanesulfonyl-2-oxobutanoic acid has been studied for its effects on cellular processes. Its derivatives have shown promise in modulating signaling pathways that are dysregulated in various diseases. For example, certain analogs have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation and inflammation. This has opened up avenues for therapeutic applications in conditions such as rheumatoid arthritis and cancer metastasis.

The analytical characterization of 4-methanesulfonyl-2-oxobutanoic acid (CAS No. 656811-62-0) is another critical aspect of its study. Modern analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These methods are essential for ensuring that the compound meets the stringent requirements for pharmaceutical use.

In conclusion, 4-methanesulfonyl-2-oxobutanoic acid represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structure, coupled with its reactivity and biological activity, makes it a valuable asset in the chemist's toolkit. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutics.

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